![molecular formula C19H18Cl2N4O2S2 B4850927 N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea](/img/structure/B4850927.png)

N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the reaction of acylazides with corresponding amines or thioethers. For compounds similar to N-(5-{[(2,4-Dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-ethoxyphenyl)urea, a common synthetic route includes the reaction of 2-amino-1,3,4-thiadiazoles with substituted phenylureas or benzoyl isocyanates. These methods provide a versatile approach to incorporating various substituents, allowing for the synthesis of a wide range of derivatives with different physical and biological activities (Song Xin-jian et al., 2006).

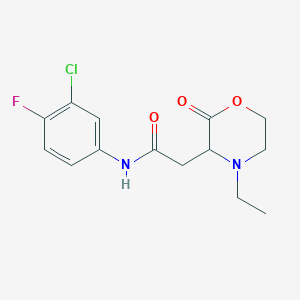

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by their planar configuration, which is stabilized by intramolecular hydrogen bonding. X-ray crystallography of related compounds has revealed that they crystallize in various space groups, with molecular conformations that facilitate intramolecular N-H...O hydrogen bonds and intermolecular π-π stacking interactions. These structural features are crucial for their biological activities and interactions with other molecules (Xin-jian Song et al., 2008).

Orientations Futures

The future directions for this compound could involve further testing against various bacterial strains and other pathogens, given the promising antibacterial activity of similar compounds . Additionally, modifications to the compound could be explored to enhance its potency and reduce any potential toxicity.

Mécanisme D'action

Target of Action

Similar compounds have shown activity againstHelicobacter pylori , a Gram-negative bacterium associated with chronic gastritis and peptic ulcers . In the context of cancer, similar compounds have been synthesized as sorafenib analogs , suggesting potential targets could be tyrosine protein kinases like VEGFR .

Mode of Action

Based on the activities of similar compounds, it can be inferred that it may interact with its targets to inhibit their function . For instance, sorafenib analogs are known to inhibit multiple intracellular (CRAF, BRAF and mutant BRAF) and cell surface kinases (KIT, FLT-3, RET, RET/PTC, VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β) .

Biochemical Pathways

Based on the activities of similar compounds, it can be inferred that it may affect pathways related to the proliferation ofHelicobacter pylori or cancer cell growth and angiogenesis .

Pharmacokinetics

The liposolubility attributed to the presence of sulfur atom in the thiadiazole ring might influence its absorption and distribution.

Result of Action

Similar compounds have shown significant prevention of the proliferation of tested cancer cells and strong anti-Helicobacter pylori activity .

Propriétés

IUPAC Name |

1-[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N4O2S2/c1-2-27-15-7-5-14(6-8-15)22-18(26)23-19-25-24-17(29-19)11-28-10-12-3-4-13(20)9-16(12)21/h3-9H,2,10-11H2,1H3,(H2,22,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPYNUARGVXGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CSCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(4-ethoxyphenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(2,5-dimethyl-3-furoyl)amino]-4-methylbenzoate](/img/structure/B4850857.png)

![N-(2-furylmethyl)-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4850864.png)

![2-(1H-benzimidazol-2-yl)-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4850871.png)

![N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4850878.png)

![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B4850887.png)

![1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B4850888.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4850895.png)

![ethyl 1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4850903.png)

![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4850911.png)

![4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4850920.png)

![4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzamide](/img/structure/B4850935.png)

![2-(4-bromophenyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4850957.png)